molecular formula C11H11ClN2O2 B11868777 Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11868777
M. Wt: 238.67 g/mol
InChI Key: LFORVLTUTGDUFJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the pyrrolopyridine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, by occupying their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Has a methyl ester instead of an ethyl ester.

    5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The carboxylate group is in the form of a free acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester and the methyl group at the 1-position can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 5-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-4-8(12)6-13-10(7)14(9)2/h4-6H,3H2,1-2H3

InChI Key

LFORVLTUTGDUFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1C)Cl

Origin of Product

United States

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